Fmoc-4-aminohippuric acid is derived from 4-aminohippuric acid, which is known for its applications in renal physiology and as a model compound in pharmacokinetics. This compound is classified as an amino acid derivative and falls within the broader category of organic compounds utilized in peptide synthesis.
The synthesis of Fmoc-4-aminohippuric acid can be accomplished through various methods, primarily focusing on the introduction of the Fmoc protecting group to the amino function of 4-aminohippuric acid. One common approach involves the use of Fmoc chloride or Fmoc-N-hydroxysuccinimide in the presence of a base such as triethylamine or pyridine:
This method has been shown to yield high purity compounds with minimal side products, making it efficient for laboratory-scale synthesis .
Fmoc-4-aminohippuric acid has a complex molecular structure characterized by the following features:
The structural formula can be represented as follows:
X-ray crystallography and NMR spectroscopy are typically employed to elucidate the precise spatial arrangement of atoms within the molecule .
Fmoc-4-aminohippuric acid participates in several chemical reactions, primarily within peptide synthesis contexts. Key reactions include:
The mechanism for deprotection involves beta elimination, leading to the formation of carbon dioxide and regenerating a free amino group suitable for further reactions .
The mechanism by which Fmoc-4-aminohippuric acid acts in peptide synthesis involves several steps:
The efficiency of this mechanism is enhanced by using high-quality reagents and optimized reaction conditions .
Fmoc-4-aminohippuric acid exhibits several notable properties:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability during synthesis .
Fmoc-4-aminohippuric acid finds extensive applications in various fields:
The versatility and efficiency of Fmoc chemistry have made it a preferred choice among researchers for synthesizing peptides with diverse functionalities .
The synthesis of Fmoc-4-aminohippuric acid demands orthogonal protection strategies to isolate reactive sites during derivatization. The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile Nα-protector, while acid-labile groups (e.g., tert-butyl) shield the carboxyl function of the hippuric acid moiety. This dual scheme enables sequential deprotection—essential for solid-phase peptide synthesis (SPPS). The Fmoc group’s acid stability permits retention during TFA-mediated side-chain deprotection/resin cleavage, while its rapid β-elimination with piperidine (20–50% in DMF) allows iterative Nα-deprotection without disturbing acid-sensitive protections [1] [7].
For 4-aminohippuric acid, the benzoylglycine backbone introduces steric constraints requiring tailored protection. The amine group is selectively Fmoc-protected using chlorotrimethylsilane (TMS-Cl) as a transient carboxyl protector, preventing oligomerization during Fmoc activation. Post-Fmoc introduction, aqueous workup removes the silyl group, yielding >98% pure monomeric product [1] [6]. This strategy minimizes dipeptide or Fmoc-β-Ala-OH impurities—common byproducts in non-orthogonal approaches [2].
Table 1: Orthogonal Protection Scheme for Fmoc-4-Aminohippuric Acid
Functional Group | Protecting Group | Deprotection Conditions | Compatibility |
---|---|---|---|
α-Amine (N-terminal) | Fmoc | 20–50% piperidine/DMF, 5–10 min | Acid-stable |
Carboxyl (hippurate) | tert-Butyl | 95% TFA, 1–2 hr | Base-stable |
Amide (hippurate) | Unprotected | N/A | Stable to piperidine/TFA |
Carbodiimide reagents—notably dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC)—are pivotal for activating the carboxyl group of 4-aminohippuric acid prior to Fmoc conjugation. DIC is preferred industrially due to its soluble urea byproduct (N,N′-diisopropylurea). Optimization requires triple molar ratios of Fmoc-OH/DIC/additive (e.g., HOBt) to 4-aminohippuric acid to suppress racemization and N-acylurea formation [4] [6]. Key parameters include:
A breakthrough crystallization protocol uses ethanol/water mixtures (3:1) to isolate Fmoc-4-aminohippuric acid with ≤0.02% acetic acid impurities. Residual solvents (e.g., DMF) are reduced to <500 ppm via vacuum distillation at 60°C, followed by anti-solvent crystallization. This yields pharmaceutical-grade product (>99.5% HPLC purity) with minimal chain-terminating contaminants [6].
Table 2: Carbodiimide-Mediated Fmoc-4-Aminohippuric Acid Synthesis Optimization
Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield/Purity |
---|---|---|---|
Reagent ratio | 1:1 (Fmoc-OH:substrate) | 3:3:3 (Fmoc-OH:DIC:HOBt) | Purity ↑ from 85% to 99% |
Solvent | Pure DMF | DMF:DCM (4:1) | Racemization ↓ by 8-fold |
Crystallization | Ethyl acetate/petroleum ether | Ethanol/water (3:1) | Acetic acid content ↓ to 0.01% |
Temperature | 25°C (activation) | 0°C (activation), 25°C (coupling) | Dipeptide impurity ≤0.3% |
Incorporating Fmoc-4-aminohippuric acid into peptides risks aspartimide formation and racemization during SPPS. The benzoylglycine carbonyl adjacent to the amide bond increases susceptibility to base-induced cyclization, particularly at positions preceding Gly, Asn, or Asp residues. Piperidine (20% in DMF) catalyzes succinimide intermediates that hydrolyze to α/β-aspartyl peptides or piperidides—yielding up to 9 byproducts per aspartimide event [2] [6].
Mitigation strategies include:
Racemization during Fmoc-4-aminohippuric acid activation is minimized via:
Table 3: Aspartimide/Racemization Mitigation in SPPS Using Fmoc-4-Aminohippuric Acid
Challenge | Cause | Solution | Efficacy |
---|---|---|---|
Aspartimide | Base-labile benzoylglycine backbone | 0.1 M HOBt in piperidine/DMF | Byproduct formation ↓ by 80% |
Aggregation-induced deletion | Hydrophobic stacking of Fmoc groups | Backbone protection (Hmb, pseudoprolines) | Coupling yield ↑ to >99.5% |
Racemization | Oxazolone intermediate during activation | HOAt/DIC at 0°C | Epimerization ↓ to <0.5% |
Incomplete Fmoc removal | Steric hindrance of hippurate moiety | 5% DBU/DMF for "difficult" sequences | Deprotection efficiency ↑ to 99% |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: